The compound can be classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid functional group. Its structural complexity arises from the incorporation of a cyclopropyl group and an acetyl moiety, which may influence its biological activity and interaction with biological targets. The specific stereochemistry indicated by the (R) configuration suggests that it may exhibit distinct pharmacological properties compared to its (S) counterpart.
The synthesis of [(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid typically involves several key steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of [(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid can be analyzed through various spectroscopic techniques:
The three-dimensional arrangement of atoms is crucial for understanding how this compound might interact with biological targets.
[(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid may participate in several chemical reactions:
These reactions are influenced by factors such as solvent polarity, temperature, and concentration.
The mechanism of action for [(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is likely related to its interactions with specific biological targets:
Understanding these mechanisms requires detailed biochemical assays and molecular docking studies to predict binding affinities and interaction modes with target proteins.
The physical and chemical properties of [(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid include:
These properties are critical for predicting behavior in biological systems and during synthesis.
[(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid has potential applications in various scientific fields:
The stereoselective construction of the (R)-3-aminopiperidine moiety is foundational to synthesizing the target compound. Contemporary methodologies prioritize asymmetric hydrogenation and chiral resolution techniques to achieve high enantiomeric excess (ee). Catalytic asymmetric hydrogenation of pyridine derivatives using transition metal catalysts has emerged as an industrially viable approach. Ruthenium-based catalysts facilitate cis-selective hydrogenation of 3-substituted pyridines under hydrogen pressures of 50–100 bar, yielding (R)-3-aminopiperidine precursors with ee values >95% [2] [5]. For instance, Beller and colleagues developed a heterogeneous ruthenium catalyst system that converts 3-aminopyridine to (R)-3-aminopiperidine without racemization under optimized conditions (80°C, 70 bar H₂) [5].
Alternative approaches include enzymatic resolution or chiral auxiliary-mediated synthesis. N-acylpyridinium salts undergo enantioselective reduction using iridium catalysts with P,N-ligands, providing access to stereodefined piperidines [5]. Kinetic resolution of racemic 3-aminopiperidine via lipase-catalyzed acetylation is another scalable laboratory method, though industrial adoption remains limited due to yield constraints (theoretical maximum 50%).
Table 1: Stereoselective Methods for (R)-3-Aminopiperidine Synthesis
Method | Catalyst/Reagent | Conditions | ee (%) | Yield (%) | Scale Feasibility |
---|---|---|---|---|---|
Heterogeneous Hydrogenation | Ru/TiO₂ | 80°C, 70 bar H₂, 24h | >98 | 90 | Industrial |
Iridium-Catalyzed Reduction | Ir-(S)-SegPhos complex | H₂ (50 bar), THF, 60°C | 97 | 85 | Laboratory/Industrial |
Enzymatic Resolution | Candida antarctica Lipase | Vinyl acetate, 35°C | 99 | 45 (theoretical) | Laboratory |
Challenges persist in minimizing transition-metal contamination for pharmaceutical applications. Recent advances employ nickel silicide catalysts, which offer cost advantages and comparable stereoselectivity (>90% ee) under milder conditions (40 bar H₂, 60°C) [5].
The cyclopropylamine segment introduces steric constraint and metabolic stability, necessitating precise ring formation strategies. Two dominant approaches exist: (1) cyclopropanation of allylic amines and (2) nucleophilic ring-opening of cyclopropane derivatives. The Simmons-Smith reaction remains the most reliable laboratory-scale method, where zinc-copper couples with diiodomethane to generate iodomethylzinc intermediates that cyclopropanate enantiopure N-allyl-piperidine derivatives. This reaction proceeds with retention of configuration when chiral auxiliaries or directing groups (e.g., hydroxyl) are present [3].
For industrial scalability, transition metal-catalyzed decomposition of diazo compounds offers superior efficiency. Copper-bisoxazoline complexes catalyze the decomposition of ethyl diazoacetate in the presence of styrene derivatives, yielding trans-cyclopropyl carboxylates. Subsequent Curtius rearrangement converts these to cyclopropylamines without racemization [3] [8]. A three-step sequence achieves this:
Microwave-assisted cyclopropanation has emerged as a laboratory optimization tool, reducing reaction times from hours to minutes while maintaining >95% diastereoselectivity [8].
Table 2: Cyclopropanation Strategies for Cyclopropylamine Synthesis
Strategy | Key Reagents | Diastereoselectivity | Reaction Time | Compatibility with Piperidine |
---|---|---|---|---|
Simmons-Smith | Zn-Cu/CH₂I₂ | Moderate to high | 4–12 h | Excellent (N-Boc protected) |
Metal-Catalyzed Diazo Decomposition | Cu(OTf)₂/diazoester | High (trans preferred) | 1–2 h | Moderate (chelation issues) |
Michael Addition/Intramolecular Alkylation | Ethyl acrylate/BrCH₂CH₂Br | Low to moderate | 24 h | Good |
Selective N-acetylation of the cyclopropylamino-piperidine intermediate demands careful protecting group orchestration. Conventional acetyl chloride in dichloromethane with triethylamine as base provides moderate yields (70–80%) but risks over-acetylation of the piperidine nitrogen [1] [3]. To circumvent this, orthogonal protection is employed:
Enzyme-mediated acetylation offers an alternative under mild conditions. Candida rugosa lipase catalyzes regioselective acetylation of primary amines in the presence of secondary piperidine nitrogens using vinyl acetate as acyl donor [3]. This method achieves >98% selectivity but is currently limited to laboratory scales due to enzyme costs.
Industrial processes favor continuous-flow acetylation to enhance safety and yield. Combining acetic anhydride with the amine in a microreactor (residence time <2 minutes) at 50°C suppresses diacylation byproducts and achieves near-quantitative conversion [1]. Solvent selection critically impacts selectivity; polar aprotic solvents like N-methylpyrrolidone minimize O-acetylation versus N-acetylation.
The final assembly requires coupling the acetic acid moiety to the piperidine nitrogen while preserving stereochemistry. Two principal methods are employed:
Protecting group strategies are paramount when the cyclopropylamino or acetyl groups are present. A sequential protection protocol is optimal:
Notably, peptide coupling agents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are avoided due to the risk of activating the undesired carboxylic acid and compromising yield.
Translating the laboratory synthesis of [(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid to industrial production faces three core challenges: stereochemical erosion, hazardous intermediates, and cost-intensive purification.
Implementing continuous-flow asymmetric hydrogenation to enhance stereocontrol [5]
Hazard Management: Cyclopropanation using diazo compounds or diiodomethane requires stringent controls. Industrial plants utilize:
Solvent-free acetylation to reduce flammable waste [3]
Purification Economics: Chromatography is avoided industrially. Crystallization-driven diastereomeric resolution is preferred by forming diastereomeric salts with chiral acids (e.g., dibenzoyl-L-tartaric acid). Distillation under reduced pressure purifies volatile intermediates like N-Boc-3-aminopiperidine [5].
Laboratory synthesis prioritizes flexibility and employs protecting groups (Boc, Cbz) that require acidic or catalytic deprotection. Conversely, industrial routes minimize protection/deprotection steps. For example, direct reductive amination of 3-ketopiperidine with cyclopropylamine under transfer hydrogenation conditions bypasses intermediate protections [5] [7].
Throughput analysis reveals that the cyclopropanation and asymmetric hydrogenation steps account for >60% of production costs. Recent advances in catalytic methods—particularly heterogeneous hydrogenation and flow chemistry—demonstrate potential to reduce costs by 30–40% while maintaining ee >98% [5] [7].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: